![molecular formula C19H19ClN2O3 B2555304 2-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide CAS No. 954068-26-9](/img/structure/B2555304.png)
2-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide
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Overview
Description
The compound “2-chloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide” is a complex organic molecule that contains a benzamide group, a morpholine ring, and a phenyl group . Benzamides are a class of compounds that have been studied for their potential medicinal properties . Morpholine is a common motif in medicinal chemistry, known for its versatility and wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, a morpholine ring, and a phenyl group . The exact three-dimensional structure would need to be determined experimentally, typically through methods such as X-ray crystallography .Chemical Reactions Analysis
As an organic compound containing a benzamide group, this molecule could potentially undergo a variety of chemical reactions . The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Scientific Research Applications
GPR139 Agonist Development
One significant application of a related compound, (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide, in scientific research is its identification as a potent and selective agonist of the GPR139 receptor. This discovery stemmed from a focused high throughput screening, leading to its recognition due to its ability to cross the blood-brain barrier and its drug-like properties conducive for oral dosing in rats (Dvorak et al., 2015).
Synthetic and Spectral Characterization
Another application can be seen in the synthesis and characterization of structurally related compounds. For instance, ethyl (1,1-dichloro-1a,5,5,7-tetramethyl-8-oxo-1a,2,3,4,5,5a,8,9-octahydro-1H-benzo[a]cyclopropa[b][7]annulen-6-yl)glycinate was synthesized and tested for cytotoxic activity, showcasing the process of deriving and evaluating novel compounds for potential therapeutic uses (Bimoussa et al., 2021).
Chemical Structure and Reactivity Studies
The research also extends to the study of regioselectivities in deprotonation of related benzamide compounds, providing insights into chemical reactivity and potential applications in synthesizing new pharmaceuticals (Rebstock et al., 2004). Additionally, the synthesis, crystal structure analysis, and spectroscopic investigations of compounds like 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide contribute to the foundational knowledge in drug design and development (Demir et al., 2016).
Anticancer Compound Synthesis
The design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against several cancer cell lines highlight the therapeutic potential of related compounds in oncology research (Ravinaik et al., 2021).
Anti-Tubercular Activity
Furthermore, derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide have been synthesized and evaluated for anti-tubercular activity, demonstrating the role of such compounds in addressing infectious diseases (Nimbalkar et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-9-5-4-8-15(16)19(24)21-12-18(23)22-10-11-25-17(13-22)14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTSCGICDWRLMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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